3-(2,4-Dibromo-6-fluorophenyl)sydnone

1H-NMR spectroscopy 1,3-dipolar cycloaddition pyrazole synthesis

3-(2,4-Dibromo-6-fluorophenyl)sydnone is a mesoionic 1,2,3-oxadiazolium-5-olate bearing a 2,4-dibromo-6-fluorophenyl substituent at position The compound is synthesized via nitrosation/cyclodehydration of the corresponding N-arylglycine and has been fully characterized by single-crystal X-ray diffraction, multinuclear NMR, and elemental analysis. Its distinctive halogen substitution pattern imparts solid-state, spectroscopic, and thermal properties that are not replicated by simpler 3-arylsydnones, making it a critical building block for structure-enabled research and synthetic methodology development.

Molecular Formula C8H3Br2FN2O2
Molecular Weight 337.93 g/mol
Cat. No. B12011878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dibromo-6-fluorophenyl)sydnone
Molecular FormulaC8H3Br2FN2O2
Molecular Weight337.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)[N+]2=NOC(=C2)[O-])Br)Br
InChIInChI=1S/C8H3Br2FN2O2/c9-4-1-5(10)8(6(11)2-4)13-3-7(14)15-12-13/h1-3H
InChIKeyGEBBKMFMKJZUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Dibromo-6-fluorophenyl)sydnone (CAS 623940-60-3) Supplier Guide and Key Differentiators for Research Procurement


3-(2,4-Dibromo-6-fluorophenyl)sydnone is a mesoionic 1,2,3-oxadiazolium-5-olate bearing a 2,4-dibromo-6-fluorophenyl substituent at position 3. The compound is synthesized via nitrosation/cyclodehydration of the corresponding N-arylglycine and has been fully characterized by single-crystal X-ray diffraction, multinuclear NMR, and elemental analysis [1]. Its distinctive halogen substitution pattern imparts solid-state, spectroscopic, and thermal properties that are not replicated by simpler 3-arylsydnones, making it a critical building block for structure-enabled research and synthetic methodology development.

Why 3-(2,4-Dibromo-6-fluorophenyl)sydnone Cannot Be Replaced by Simpler 3-Arylsydnones


The 2,4-dibromo-6-fluoro substitution pattern on the aryl ring produces a sterically crowded, electron-deficient environment that directly alters three measurable properties: (i) the NMR multiplicity of the cycloaddition product's H-5 proton, (ii) the solid-state dihedral angle and resulting crystal packing architecture, and (iii) the melting point. Head-to-head comparison with 3-(2-fluorophenyl)sydnone and 3-(4-bromo-2-fluorophenyl)sydnone reveals quantitative differences in each of these dimensions [1]. Because these properties govern reaction monitoring, crystal engineering design, and thermal stability during procurement and use, generic substitution with non-dibrominated analogs is scientifically unsound for any application that depends on these characteristics.

Quantitative Differential Evidence for 3-(2,4-Dibromo-6-fluorophenyl)sydnone versus Closest 3-Arylsydnone Comparators


H-5 Singlet NMR Signal Distinguishes the Pyrazole Cycloaddition Product from Mono-Halogenated Analogs

In the 1H-NMR spectrum of the DMAD cycloaddition product, 1-(2,4-dibromo-6-fluorophenyl)-3,4-dicarbomethoxypyrazole (5c) exhibits a sharp singlet for H-5 at δ 8.07 ppm, whereas the corresponding pyrazoles from 3-(2-fluorophenyl)sydnone (5a) and 3-(4-bromo-2-fluorophenyl)sydnone (5b) show a doublet (J = 2.5 Hz) at δ ~8.43 ppm [1].

1H-NMR spectroscopy 1,3-dipolar cycloaddition pyrazole synthesis

78.5° Dihedral Angle Enables Unique Crystal Packing Motifs Unavailable with Planar or Low-Angle Sydnone Analogs

Single-crystal X-ray diffraction analysis reveals that 3-(2,4-dibromo-6-fluorophenyl)sydnone (4c) adopts a near-orthogonal conformation with a dihedral angle of 78.5(1)° between the sydnone and aryl planes. In contrast, 3-(2-fluorophenyl)sydnone (4a) shows a dihedral angle of 35.61(9)° and 3-(4-bromo-2-fluorophenyl)sydnone (4b) shows 50.2(1)° [1]. The twisted geometry of 4c gives rise to Br···Br and F···Br halogen bonding contacts that are absent in 4a and less extensive in 4b, directing the formation of a distinct 2D supramolecular network [2].

X-ray crystallography solid-state structure halogen bonding

Melting Point Elevated by ~78°C Compared to Parent 3-(2-Fluorophenyl)sydnone

The experimental melting point of 3-(2,4-dibromo-6-fluorophenyl)sydnone (4c) is 199–202 °C, whereas 3-(2-fluorophenyl)sydnone (4a) melts at 111–114 °C and 3-(4-bromo-2-fluorophenyl)sydnone (4b) melts at 121–125 °C [1]. This amounts to an increase of 85–88 °C over 4a and 77–78 °C over 4b.

thermal stability solid-state property physicochemical characterization

Multi-Halogen Bonding Contacts in 4c Are Absent in Chlorine- or Fluorine-Only Sydnone Congeners

The crystal structure of 4c reveals specific Br···Br and F···Br short contacts that construct a 2D supramolecular network [1]. These interactions are not observed in the crystal packing of 4a or 4b, where only C-H···O hydrogen bonds and π-π stacking are present. The dual-bromine substitution in combination with fluorine is structurally demonstrated to be prerequisite for these multi-halogen interactions, consistent with the IUPAC definition of halogen bonding [2].

halogen bonding crystal engineering supramolecular chemistry

High-Impact Application Scenarios for 3-(2,4-Dibromo-6-fluorophenyl)sydnone Based on Verified Differential Evidence


Synthesis of 1-(2,4-Dibromo-6-fluorophenyl)pyrazoles with Unambiguous NMR Reporting

When 3-(2,4-dibromo-6-fluorophenyl)sydnone is reacted with dimethyl acetylenedicarboxylate (DMAD), the resulting pyrazole 5c displays a diagnostic singlet for H-5 at δ 8.07 ppm, in contrast to the doublet observed for products derived from 3-(2-fluorophenyl)sydnone and 3-(4-bromo-2-fluorophenyl)sydnone [1]. This singlet simplifies reaction completion monitoring by 1H-NMR and removes signal splitting ambiguity during purity assessment. Procurement of this specific sydnone is therefore justified for synthetic chemistry groups requiring robust, easily interpretable NMR handles in pyrazole library generation.

Crystal Engineering of Multi-Halogen Bonded 2D Networks

The 78.5° dihedral angle in 3-(2,4-dibromo-6-fluorophenyl)sydnone [1] forces an orthogonal arrangement that exposes the bromine and fluorine atoms for intermolecular contact, yielding Br···Br and unique F···Br halogen bonds that stitch molecules into 2D sheets [2]. This is in stark contrast to the more planar 3-(2-fluorophenyl)sydnone (35.61°) or the moderately tilted 3-(4-bromo-2-fluorophenyl)sydnone (50.2°), which do not form such multi-halogen architectures. Solid-state chemists and crystal engineers seeking to exploit halogen bonding for materials design should procure 4c over its less twisted analogs.

Thermally Robust Building Block for High-Temperature Synthetic Protocols

With a melting point of 199–202 °C, 3-(2,4-dibromo-6-fluorophenyl)sydnone withstands temperatures that would cause the parent 3-(2-fluorophenyl)sydnone (mp 111–114 °C) or the monobromo analog 3-(4-bromo-2-fluorophenyl)sydnone (mp 121–125 °C) to melt or degrade [1]. This thermal resilience makes 4c the preferred choice for reactions requiring extended reflux in high-boiling solvents such as xylene, as employed in its own cycloaddition workup [2]. Process chemists scaling up sydnone-based transformations should specifically request this compound to minimize thermal decomposition losses.

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